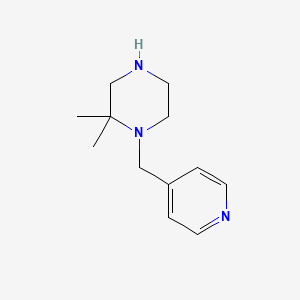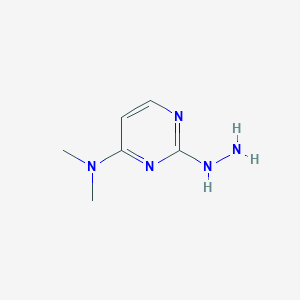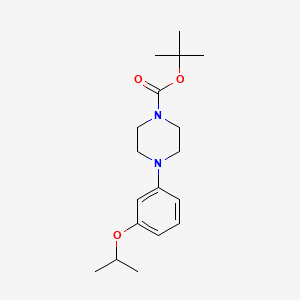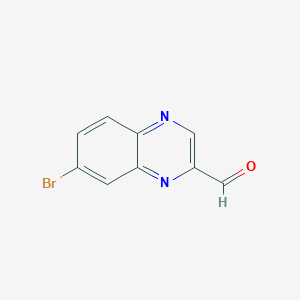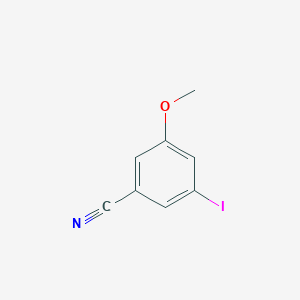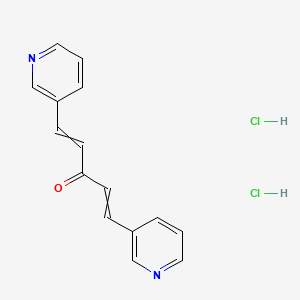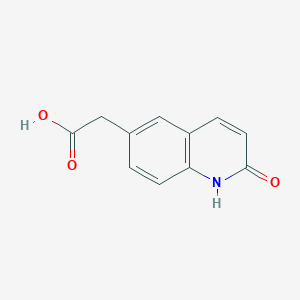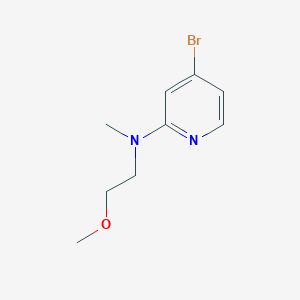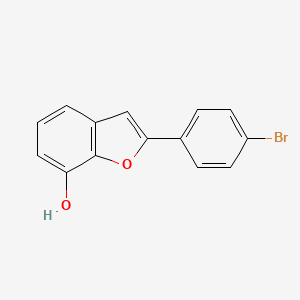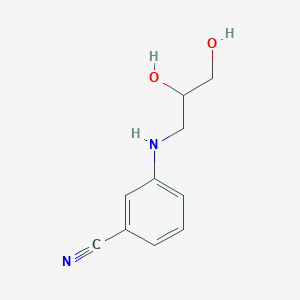
3-(2,3-Dihydroxypropylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydroxypropylamino)benzonitrile is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of a benzonitrile group attached to a 2,3-dihydroxypropylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropylamino)benzonitrile typically involves the reaction of 3-aminobenzonitrile with glycidol under controlled conditions. The reaction proceeds through the nucleophilic attack of the amino group on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the direct reaction of 3-aminobenzonitrile with glycidol in the presence of a suitable catalyst. This method offers the advantage of simplicity and cost-effectiveness, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(2,3-Dihydroxypropylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,3-Dihydroxypropylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,3-Dihydroxypropylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
3-Aminobenzonitrile: A precursor in the synthesis of 3-(2,3-Dihydroxypropylamino)benzonitrile.
2,3-Dihydroxybenzonitrile: A compound with similar functional groups but different structural arrangement.
4-(2,3-Dihydroxypropylamino)benzonitrile: A positional isomer with similar properties.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
3-(2,3-dihydroxypropylamino)benzonitrile |
InChI |
InChI=1S/C10H12N2O2/c11-5-8-2-1-3-9(4-8)12-6-10(14)7-13/h1-4,10,12-14H,6-7H2 |
InChIキー |
OEIKAZZDVAQLFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NCC(CO)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
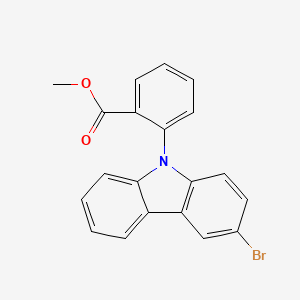
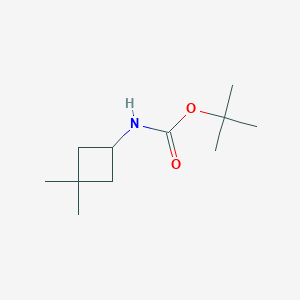
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)
